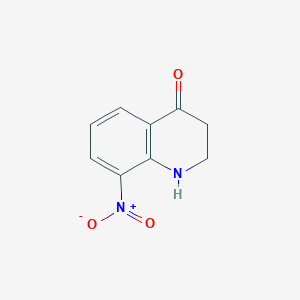

8-Nitro-2,3-dihydroquinolin-4(1H)-one

CAS No.: 50349-89-8

Cat. No.: VC2519255

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50349-89-8 |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 8-nitro-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2 |

| Standard InChI Key | PCQISHBRUSQWSH-UHFFFAOYSA-N |

| SMILES | C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

| Canonical SMILES | C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a nitro-substituted derivative of dihydroquinolinone with the molecular formula C9H8N2O3. The compound features a partially saturated quinoline ring system with a ketone group at the 4-position, a nitro group at the 8-position, and hydrogen atoms at positions 1, 2, and 3. The presence of the nitro group at the 8-position significantly influences the compound's electronic properties and reactivity, making it valuable for medicinal chemistry applications.

Physical and Chemical Properties

The compound possesses distinct physical and chemical characteristics that are important for understanding its behavior in various chemical reactions and biological systems. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 8-Nitro-2,3-dihydroquinolin-4(1H)-one

| Property | Value |

|---|---|

| PubChem CID | 12297362 |

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| Appearance | Not specified in sources |

| CAS Number | 50349-89-8 |

| IUPAC Name | 8-nitro-2,3-dihydroquinolin-4(1H)-one |

| Synonyms | 8-NITRO-2,3-DIHYDROQUINOLIN-4(1H)-ONE; DTXSID70485769; SCHEMBL6200472 |

The compound was first cataloged in PubChem on February 7, 2007, with the most recent modification to its entry occurring on February 8, 2025 .

Synthetic Approaches

General Synthetic Methods

The synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one can be approached through various methodologies that have been developed for similar quinolinone structures. While the search results don't provide specific synthesis details for this exact compound, related synthetic approaches for dihydroquinolinone derivatives offer valuable insights.

One common approach involves the use of 2-aminoacetophenones as starting materials. For instance, tetrafluoro-quinolone derivatives have been synthesized from 2-aminoacetophenone and 4-fluorobenzaldehyde using p-toluenesulfonic acid (p-TSA) as a catalyst . Similar methodologies could potentially be adapted for the synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one.

Alternative Catalytic Methods

Several catalytic methods have been reported for the synthesis of structurally related 2-aryl-2,3-dihydroquinolin-4(1H)-ones, which could be applicable to the synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one or its derivatives:

-

Silver(I) triflate has been used as a mild and efficient catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones .

-

Antimony trichloride has been employed as an efficient and mild catalyst for the cyclization of 2-aminochalcones to the corresponding 2-aryl-2,3-dihydroquinolin-4(1H)-ones .

-

β-Cyclodextrin in water has been utilized for the facile biomimetic one-pot deprotection of phenolic ethers and concomitant regioselective cyclization of 2'-aminochalcones .

These catalytic methods represent potential synthetic routes that could be adapted specifically for 8-Nitro-2,3-dihydroquinolin-4(1H)-one synthesis, though direct experimental confirmation would be necessary.

Applications in Medicinal Chemistry

Anti-cancer Activity

One of the most significant applications of 8-Nitro-2,3-dihydroquinolin-4(1H)-one is as a precursor for compounds with anti-cancer properties. Research has shown that derivatives based on this scaffold exhibit promising anti-proliferative activity.

A series of 8-nitroquinolone-based aromatic heterocyclic acyl hydrazones have been synthesized using C-6 substituted 8-nitro-2,3-dihydro-4-quinolone compounds (which would include 8-Nitro-2,3-dihydroquinolin-4(1H)-one) as starting materials . These derivatives were evaluated for their anti-proliferative activity against non-small cell lung cancer cell line A549.

Molecular docking studies with various proteins related to apoptosis in the A549 cell line indicated that these compounds have interaction modes compatible with anti-proliferative drugs. Furthermore, ADMET analysis of these derivatives suggested good gastrointestinal absorption and low toxicity, highlighting their potential as drug candidates .

Structure-Activity Relationships

The structure-activity relationships (SAR) of 8-nitroquinolone derivatives have been explored through the synthesis of various analogs. For example, hydrazides bearing different aromatic heterocyclic ring systems such as salicylic acid hydrazide, 3-hydroxy-2-naphthoic acid hydrazide, nicotinic acid hydrazide, 2-furoic acid hydrazide, and 2-thiophene carbohydrazide have been condensed with nitroquinolone compounds to yield corresponding nitroquinolone fused hydrazide derivatives .

These modifications at different positions of the core structure provide insights into the structural features required for optimal biological activity, which could guide the design of more potent derivatives.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 8-Nitro-2,3-dihydroquinolin-4(1H)-one have been reported in the literature, each with unique properties and applications. Table 2 presents a comparison of 8-Nitro-2,3-dihydroquinolin-4(1H)-one with some of its structural analogs.

Table 2: Comparison of 8-Nitro-2,3-dihydroquinolin-4(1H)-one with Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| 8-Nitro-2,3-dihydroquinolin-4(1H)-one | C9H8N2O3 | 192.17 | Reference compound | 50349-89-8 |

| 2,3-Dihydroquinolin-4(1H)-one hydrochloride | C9H10ClNO | 183.64 | Lacks nitro group, contains HCl | 71412-22-1 |

| 8-Hydroxy-6-nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O4 | 208.17 | Nitro at 6-position, hydroxy at 8-position, carbonyl at 2-position | 71280-11-0 |

The structural variations among these analogs significantly influence their physicochemical properties and biological activities. For instance, the position of the nitro group, the presence of additional functional groups, and the position of the carbonyl group all contribute to differences in reactivity and biological effects.

Synthetic Derivatives

Several classes of synthetic derivatives based on the dihydroquinolinone scaffold have been developed and studied:

-

3,4-Dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors in various biological assays .

-

Polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones have been synthesized via p-toluenesulfonic acid mediated one-pot cascade reactions and evaluated for cytotoxicity .

-

(E)-3-(4-Nitrobenzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (PNBDQ) has been investigated as a potential biodiesel additive to enhance oxidative stability .

These derivatives exemplify the versatility of the dihydroquinolinone scaffold and its potential for various applications beyond medicinal chemistry.

Synthesis of 8-Nitroquinolone-based Hydrazides

Synthetic Methodology

The synthesis of 8-nitroquinolone-based hydrazides represents an important application of 8-Nitro-2,3-dihydroquinolin-4(1H)-one. These hydrazides are synthesized through condensation reactions between 8-nitro-2,3-dihydro-4-quinolone compounds and various hydrazides.

The general synthetic procedure involves refluxing the nitroquinolone with appropriate hydrazides in methanol as the solvent, using a few drops of glacial acetic acid as the catalyst. This methodology has been successfully employed to synthesize a variety of nitroquinolone fused hydrazide derivatives .

Characterization Techniques

The synthesized 8-nitroquinolone-based hydrazides are typically characterized through various spectroscopic techniques, including:

-

Infrared (IR) spectroscopy

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Mass spectrometry

-

X-ray crystallography (for selected compounds)

These analytical techniques provide crucial information about the structural features, purity, and physical properties of the synthesized compounds, which is essential for establishing structure-activity relationships and optimizing their biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume